molecular formula C13H13NO B8170283 2-Methoxybiphenyl-3-amine

2-Methoxybiphenyl-3-amine

Cat. No.: B8170283
M. Wt: 199.25 g/mol
InChI Key: WLRNCMNRHOAWHQ-UHFFFAOYSA-N
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Description

2-Methoxybiphenyl-3-amine: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a methoxy group attached to the second carbon and an amine group attached to the third carbon of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methoxybiphenyl-3-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent and a halogenated biphenyl derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybiphenyl-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 2-Methoxybiphenyl-3-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound can be used to study the interactions of biphenyl derivatives with biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: Its biphenyl structure is a common motif in many pharmaceuticals, and modifications of this structure can lead to compounds with therapeutic properties .

Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-Methoxybiphenyl-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    2-Methoxybiphenyl-4-amine: Similar structure but with the amine group attached to the fourth carbon.

    3-Methoxybiphenyl-2-amine: Similar structure but with the methoxy and amine groups swapped.

    2-Hydroxybiphenyl-3-amine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: 2-Methoxybiphenyl-3-amine is unique due to the specific positioning of the methoxy and amine groups on the biphenyl ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to its analogs .

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields

Properties

IUPAC Name

2-methoxy-3-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-11(8-5-9-12(13)14)10-6-3-2-4-7-10/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRNCMNRHOAWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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